molecular formula C18H19NO3 B2540306 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid CAS No. 1016763-58-8

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid

Cat. No. B2540306
CAS RN: 1016763-58-8
M. Wt: 297.354
InChI Key: FMAPCQHIDSADQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid consists of an acetamido group attached to a phenylpropanoic acid backbone . The presence of both aromatic (phenyl) groups and a carboxylic acid group can influence the compound’s physical and chemical properties.


Physical And Chemical Properties Analysis

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid is a powder at room temperature . Other physical and chemical properties such as solubility, melting point, and boiling point are not specified in the resources I have.

Scientific Research Applications

Metallo-β-lactamase Inhibition

The synthesis of Carbon-14 labeled 2-(2-mercaptoacetamido)-3-phenylpropanoic Acid, a close relative to the queried compound, has been reported for its potential use as a metallo-β-lactamase inhibitor. This compound aims to counteract bacterial resistance to β-lactam antibiotics by inhibiting the β-lactamase enzyme, which is crucial for in vivo pharmacological studies to understand its mechanism of action within the body (Maleki et al., 2019).

Anticonvulsant Activities

Derivatives structurally related to the compound have been explored for their anticonvulsant properties. The study of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed insights into how the conformation and hydrogen bonding within such molecules could be responsible for anticonvulsant activities, which are crucial for developing new treatments for epilepsy (Camerman et al., 2005).

Anticancer Drug Development

N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, another structurally related compound, has been synthesized and evaluated for its anticancer properties through in silico modeling targeting the VEGFr receptor. This highlights the potential of similar acetamido phenylpropanoic acid derivatives in anticancer drug development (Sharma et al., 2018).

Neuroprotective Effects

Studies have also explored the neuroprotective effects of phenylpropanoid esters of rhamnose isolated from roots of Scrophularia buergeriana, demonstrating significant protective effects against glutamate-induced neurodegeneration in cortical neurons. This suggests the potential therapeutic applications of similar compounds in neuroprotection (Kim & Kim, 2000).

Safety and Hazards

The safety data for 3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash hands and other exposed areas thoroughly after handling .

properties

IUPAC Name

3-[[2-(2-methylphenyl)acetyl]amino]-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-13-7-5-6-10-15(13)11-17(20)19-16(12-18(21)22)14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMAPCQHIDSADQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC(CC(=O)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Methylphenyl)acetamido]-3-phenylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.